molecular formula C9H10BFO3 B13233151 5-Fluoro-6-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

5-Fluoro-6-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No.: B13233151
M. Wt: 195.99 g/mol
InChI Key: JYBARHCCFSYVDN-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5-Fluoro-6-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves several steps. One common method includes the electrophilic and oxidative fluorination of heterocyclic compounds. This process often employs fluorinating agents such as xenon difluoride or molecular fluorine under controlled conditions . Industrial production methods may involve large-scale synthesis using similar fluorination techniques, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

5-Fluoro-6-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated compounds .

Scientific Research Applications

5-Fluoro-6-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar compounds include other fluorinated heterocycles like 5-Fluoro-6-methyluracil and 5-Fluoro-1,3,6-trimethyluracil . Compared to these, 5-Fluoro-6-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol exhibits unique properties due to the presence of the boron atom, which imparts distinct reactivity and stability. This uniqueness makes it particularly valuable in medicinal chemistry and material science .

Properties

Molecular Formula

C9H10BFO3

Molecular Weight

195.99 g/mol

IUPAC Name

(5-fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborol-6-yl)methanol

InChI

InChI=1S/C9H10BFO3/c1-5-7-3-9(11)6(4-12)2-8(7)10(13)14-5/h2-3,5,12-13H,4H2,1H3

InChI Key

JYBARHCCFSYVDN-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC(=C(C=C2C(O1)C)F)CO)O

Origin of Product

United States

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